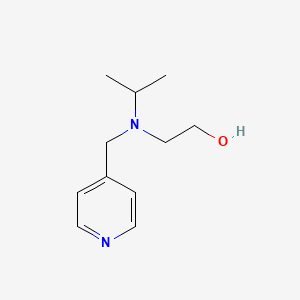

2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[propan-2-yl(pyridin-4-ylmethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-10(2)13(7-8-14)9-11-3-5-12-6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFILQIWHNLXUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCO)CC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isopropyl Pyridin 4 Ylmethyl Amino Ethanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the precise atomic connectivity and chemical environment of the nuclei within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment and Spin-Spin Coupling

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) allows for the assignment of each proton in the structure of 2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the isopropyl group, the pyridinylmethyl moiety, and the ethanolamine (B43304) backbone. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region. The methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms will exhibit characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridine H-2, H-6 | ~8.5 | Doublet | ~6.0 |

| Pyridine H-3, H-5 | ~7.3 | Doublet | ~6.0 |

| Pyridinyl-CH₂ | ~3.7 | Singlet | - |

| N-CH (isopropyl) | ~2.9 | Septet | ~6.5 |

| N-CH₂ (ethanol) | ~2.7 | Triplet | ~5.5 |

| O-CH₂ (ethanol) | ~3.6 | Triplet | ~5.5 |

| CH₃ (isopropyl) | ~1.1 | Doublet | ~6.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum will feature signals for the aromatic carbons of the pyridine ring, with the carbon atoms adjacent to the nitrogen appearing at a lower field. The aliphatic carbons of the isopropyl and ethanolamine moieties will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-4 | ~150 |

| Pyridine C-2, C-6 | ~149 |

| Pyridine C-3, C-5 | ~124 |

| Pyridinyl-CH₂ | ~60 |

| N-CH (isopropyl) | ~55 |

| N-CH₂ (ethanol) | ~52 |

| O-CH₂ (ethanol) | ~60 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment would confirm the spin-spin coupling relationships between adjacent protons, for instance, between the N-CH and CH₃ protons of the isopropyl group, and between the N-CH₂ and O-CH₂ protons of the ethanolamine chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy would establish the direct one-bond correlations between protons and their attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space proximity of protons. This could be used to confirm the spatial relationship between the protons of the isopropyl group and the pyridinylmethyl group around the central nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. For this compound (C₁₁H₁₈N₂O), the calculated exact mass is 194.1419 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the C-C bond in the ethanolamine side chain and the loss of the isopropyl group.

Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Possible Fragment Ion |

|---|---|

| 194.1419 | [M]⁺ (Molecular ion) |

| 179.1184 | [M - CH₃]⁺ |

| 151.0817 | [M - C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic and aromatic groups would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A distinct C-O stretching vibration for the primary alcohol would be observed around 1050 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3300 - 3500 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N, C=C Stretch (Pyridine) | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophore in this compound is the pyridine ring.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695), is expected to show absorption bands characteristic of the pyridine moiety. These bands are attributed to π → π* and n → π* electronic transitions. Intense bands are generally observed in the UV region, often between 200 and 300 nm, which can be assigned to the pyridine n–π* and π–π* transitions. researchgate.net

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

As of the current literature review, a single-crystal X-ray diffraction study for this compound has not been reported. The successful execution of such a study is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process. The quality of the crystal—its size, purity, and lack of imperfections—is paramount for obtaining a high-resolution diffraction pattern. wikipedia.org

Should a suitable crystal be obtained and analyzed, the resulting data would allow for the unambiguous confirmation of the compound's connectivity and stereochemistry. The crystallographic data would be presented in a table summarizing key parameters. An example of the type of data that would be obtained is shown below, though it is important to note that this is a hypothetical representation for illustrative purposes, as no experimental data is currently available.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₁₁H₁₈N₂O |

| Formula Weight | 194.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| α (°) | 90 |

| β (°) | [Hypothetical Value] |

| γ (°) | 90 |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

| Calculated Density (g/cm³) | [Hypothetical Value] |

| Absorption Coefficient (mm⁻¹) | [Hypothetical Value] |

| F(000) | [Hypothetical Value] |

| Crystal Size (mm³) | [Hypothetical Value] |

| θ range for data collection (°) | [Hypothetical Value] |

| Reflections collected | [Hypothetical Value] |

| Independent reflections | [Hypothetical Value] |

| R(int) | [Hypothetical Value] |

| Goodness-of-fit on F² | [Hypothetical Value] |

| Final R indices [I>2σ(I)] | [Hypothetical Value] |

The determination of the crystal structure would provide invaluable insights into the intermolecular interactions, such as hydrogen bonding, that govern the solid-state packing of this compound. For instance, the hydroxyl group is a potential hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the tertiary amine are potential acceptors. The precise geometry of these interactions would be revealed, offering a deeper understanding of the compound's physical properties. The process involves exposing the crystal to an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined. wikipedia.org

Until such a study is conducted, the structural understanding of this compound relies on other spectroscopic methods and computational modeling.

In Vitro Mechanistic Studies of 2 Isopropyl Pyridin 4 Ylmethyl Amino Ethanol and Its Analogues

Target Identification and Validation in Relevant Biological Systems

While direct target identification for 2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol has not been reported, studies on analogous structures suggest potential biological targets. Research into related pyridine-containing scaffolds has identified interactions with proteins involved in metabolic and neurodegenerative pathways.

For instance, bidentate pyridinylmethylamine derivatives have been investigated for their potential to target and modulate metal-associated amyloid-β (Aβ) species. These compounds are designed to interact with metal ions like copper and zinc that are implicated in the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

Furthermore, other classes of pyridine (B92270) derivatives have been identified as potential inhibitors of enzymes crucial for bacterial survival. One study, using a structure-based design approach, identified pyridine-2-methylamine derivatives as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is essential for transporting mycolic acids, which are vital components of the Mycobacterium tuberculosis cell wall, making it a validated target for antitubercular agents.

Receptor Binding Assays and Ligand-Target Interaction Profiling

Receptor binding assays for various aminopyridine analogues have revealed high-affinity interactions with specific receptor subtypes, suggesting that this chemical class can be tailored to achieve selectivity.

One area of investigation has been the sigma receptors (σR), which are implicated in a variety of neurological conditions. A study on polyfunctionalized pyridines identified a compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, as a potent ligand with high affinity for the sigma-1 receptor (σ1R). Molecular modeling suggested that the pyridine ring establishes π-alkyl interactions with key amino acid residues (Leu105, Met93, and Ala185) within the receptor's binding pocket, while an adjacent amino group forms a hydrogen bond with Glu172.

In a separate line of research, amino-3,5-dicyanopyridine derivatives were evaluated for their affinity to adenosine (B11128) receptors (ARs). The results indicated that specific substitutions on the pyridine scaffold could yield ligands with high affinity for the rat adenosine A1 receptor (rA1AR), with the methylpyridine substituent showing the best affinity. These studies underscore how modifications to the core pyridine structure can significantly influence receptor binding and selectivity.

Enzyme Inhibition or Activation Studies

Analogues of this compound have demonstrated inhibitory activity against several key enzyme families, most notably deubiquitinases and phosphodiesterases.

Deubiquitinase Inhibition (e.g., USP1/UAF1 based on related chemical classes)

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is linked to numerous diseases. Deubiquitinases (DUBs) are enzymes that reverse the process of ubiquitination, making them attractive therapeutic targets.

While direct inhibition by pyridinylmethylamine derivatives is not well-documented, more complex pyridine-containing heterocyclic compounds have been identified as potent DUB inhibitors. A recent study detailed the design and synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent inhibitors of Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor UAF1. The representative compounds from this series displayed significant USP1/UAF1 inhibition and exhibited strong antiproliferative effects in cancer cell lines. Mechanistic studies revealed that these derivatives act as reversible and noncompetitive USP1 inhibitors.

Another report identified a 4-chloro-pyridine compound as a weak, irreversible inhibitor of USP7, acting via nucleophilic aromatic substitution with the active site cysteine. These findings suggest that pyridine-containing scaffolds can be developed into potent and selective DUB inhibitors.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes, particularly PDE4, has been pursued for various therapeutic indications. Several studies have identified substituted aminopyridine derivatives as potent and selective PDE4 inhibitors.

One study presented a series of aminopyridines designed to replace a metabolically labile group in a previous inhibitor series. This work led to the identification of a compound with a potent PDE4 inhibitory activity, as measured by its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human whole blood (HWB). Further research into pyrazolo[1,5-a]pyridine (B1195680) derivatives also yielded highly potent and selective PDE4 inhibitors with anti-inflammatory effects.

| Compound Class | Specific Analogue | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| Substituted Aminopyridine | (-)-3n | HWB-TNFα | 0.12 | |

| Pyrazolo[1,5-a]pyridine | N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide (2a) | PDE4 Enzyme Assay | Data reported as having "good anti-inflammatory effects" |

Cell-Based Functional Assays for Specific Biological Pathways

To understand the cellular consequences of target engagement by these compounds, researchers employ various cell-based functional assays. Reporter gene assays are a particularly powerful tool for quantifying the activation or inhibition of specific signaling pathways.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays typically involve introducing a plasmid into cells where the expression of a reporter protein, such as luciferase, is controlled by a specific transcriptional response element. The activity of the signaling pathway of interest can then be quantified by measuring the light output from the luciferase enzyme.

Given that aminopyridine analogues have been identified as PDE4 inhibitors, a relevant cell-based assay would monitor the cAMP signaling pathway. A luciferase reporter gene under the control of the cAMP response element (CRE) is ideal for this purpose. A study has described the development of stable HEK-293 cell lines expressing individual PDE4 subtypes. When these cells are transfected with a pCRE-Luc plasmid, treatment with a PDE4 inhibitor leads to an increase in intracellular cAMP, activation of CRE-binding proteins, and a subsequent dose-dependent increase in luciferase activity. This system provides a robust method for high-throughput screening of PDE4 subtype-selective inhibitors.

Similarly, for compounds targeting sigma receptors, novel bioluminescence resonance energy transfer (BRET) assays, which utilize luciferase technology, have been developed. These assays can measure ligand-induced changes in the oligomerization state of the sigma-1 receptor, providing a functional readout of receptor engagement in a cellular context.

Cell-Based Assays for Signaling Molecule Modulation

There is a notable absence of published research detailing the effects of this compound or its close structural analogues on specific signaling molecules in cell-based assays. While the broader class of pyridine-containing compounds has been investigated for various biological activities, including the modulation of G protein-coupled receptors (GPCRs) and kinase pathways, these studies typically involve molecules with significantly different substitution patterns or additional complex ring systems.

For instance, research into inhibitors of the Hippo signaling pathway kinases (STK3/4) has included various substituted pyridine derivatives. However, these studies have generally found that many pyridine-containing structures resulted in minimal to no significant activity against these particular kinases. nih.gov Another area of research has focused on polyfunctionalized pyridine derivatives for their affinity to sigma receptors, which are involved in a variety of cell signaling processes. These compounds, however, bear complex substituents that differ substantially from the isopropyl and ethanol (B145695) groups of the target compound.

Due to the lack of specific data, it is not possible to provide a detailed account of the signaling molecule modulation by this compound. Further research is required to elucidate its potential effects on cellular signaling pathways.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The in vitro ADME profile of this compound has not been specifically reported in the scientific literature. To provide some context, data from a more complex analogue containing a pyridylmethylamino substructure, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), is presented for illustrative purposes. It is crucial to note that the significant structural differences between NHPPC and the target compound mean that these data are not directly transferable but can offer insights into the potential behavior of related chemical scaffolds.

Metabolic Stability Assessment (e.g., in Liver Microsomes, Hepatocytes)

Metabolic stability is a critical parameter in drug discovery, indicating a compound's susceptibility to metabolism by liver enzymes. This is often assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

For the analogue NHPPC, metabolic stability was evaluated in liver microsomes from different species. After a 60-minute incubation period, the percentage of the remaining parent compound was determined. The results indicated variable stability across species.

Table 1: Metabolic Stability of NHPPC in Liver Microsomes

| Species | % Remaining after 60 min | In Vitro Intrinsic Clearance (mL/min/mg protein) |

|---|---|---|

| Rat | 42.8% | 0.0233 |

| Dog | 0.8% | 0.1204 |

Data sourced from a study on the analogue NHPPC and is not representative of this compound.

These data for NHPPC suggest moderate stability in rat and human liver microsomes but very rapid metabolism in dog liver microsomes. Without experimental data, the metabolic stability of this compound remains unknown.

Permeability Studies Across Biological Barriers (e.g., Caco-2, PAMPA)

The permeability of a compound is a key determinant of its oral absorption. In vitro models such as the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used to predict intestinal permeability. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that mimics the intestinal epithelium, including the presence of tight junctions and some transporters. PAMPA provides a non-cell-based measure of passive diffusion across an artificial lipid membrane.

No specific Caco-2 or PAMPA permeability data for this compound or its close analogues could be located in the published literature. Therefore, it is not possible to present a data table or a detailed discussion on its permeability characteristics.

Plasma Protein Binding Determinations

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to interact with its target. High plasma protein binding can limit the free fraction of a compound, potentially affecting its efficacy and clearance.

For the analogue NHPPC, plasma protein binding was determined to be very high across multiple species.

Table 2: Plasma Protein Binding of NHPPC

| Species | Plasma Protein Binding (%) |

|---|---|

| Rat | 96.2% |

| Dog | 99.6% |

Data sourced from a study on the analogue NHPPC and is not representative of this compound.

The data for NHPPC shows that it is highly bound to plasma proteins in all tested species. The plasma protein binding of this compound has not been experimentally determined and reported.

Biological Activity Profiling and Potential Mechanisms of Action Excluding Clinical Human Trial Data

Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of a novel compound like 2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol would systematically evaluate its efficacy against a wide array of pathogenic microorganisms.

In Vitro Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

A crucial first step in antimicrobial profiling is the in vitro assessment of a compound's ability to inhibit the growth of clinically relevant bacteria. This would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of both Gram-positive and Gram-negative bacteria.

Standard laboratory strains would likely include:

Gram-positive: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.

Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii.

The data from such studies would typically be presented in a table format, as shown below, to compare the potency of the compound against different bacterial species.

Hypothetical In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | Data not available | Data not available |

| Escherichia coli | Negative | Data not available | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Assessment Against Fungal Pathogens

In addition to antibacterial testing, a comprehensive antimicrobial profile would include an evaluation of the compound's activity against pathogenic fungi. This is particularly important given the rise of invasive fungal infections. Key fungal species for such an assessment would include Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The antifungal activity would be quantified by determining the MIC and Minimum Fungicidal Concentration (MFC).

Proposed Mechanisms of Antimicrobial Action

Understanding how a compound exerts its antimicrobial effect is fundamental to its development as a potential therapeutic agent. For a molecule like this compound, several mechanisms could be hypothesized and would require experimental validation. These might include:

Membrane Disruption: The amphipathic nature of many antimicrobial compounds allows them to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

DNA Gyrase Inhibition: DNA gyrase is a crucial enzyme for bacterial DNA replication. Inhibition of this enzyme would halt bacterial proliferation.

Antiviral Efficacy Studies

The evaluation of a compound's antiviral potential involves a series of in vitro experiments to determine its ability to interfere with the viral life cycle.

Inhibition of Viral Replication in Cell Culture Models

To assess antiviral activity, various cell lines susceptible to specific viruses would be infected, and the ability of this compound to inhibit viral replication would be measured. This is often quantified by determining the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. A wide range of viruses, including both enveloped and non-enveloped viruses, would ideally be tested.

Hypothetical Antiviral Activity of this compound

| Virus | Virus Type | Cell Line | EC₅₀ (µM) |

|---|---|---|---|

| Influenza A Virus | Enveloped RNA | MDCK | Data not available |

| Herpes Simplex Virus-1 | Enveloped DNA | Vero | Data not available |

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Modulation of Viral Entry or Release Pathways

Beyond simply inhibiting replication, further studies would aim to pinpoint the specific stage of the viral life cycle that is affected by the compound. Potential mechanisms to investigate would include:

Inhibition of Viral Attachment and Entry: The compound could interfere with the interaction between viral surface proteins and host cell receptors, preventing the virus from entering the cell.

Inhibition of Viral Release: The compound might disrupt the processes by which new viral particles are assembled and released from the infected host cell, thereby preventing the spread of the infection.

No Biological Activity Data Currently Available for this compound

Despite a comprehensive search of scientific literature and databases, no published research detailing the biological activity of the chemical compound this compound could be identified. Therefore, an article focusing on its anticancer, anti-inflammatory, or antioxidant properties as outlined cannot be generated at this time.

Extensive searches were conducted to find data related to the compound's effects on cancer cell lines, its potential mechanisms of action, including the induction of apoptosis or cell cycle arrest, and its activity as an enzyme inhibitor. Similarly, investigations into its anti-inflammatory and antioxidant capacities, including free radical scavenging assays, yielded no specific results for this molecule.

It is important to distinguish this compound from others with similar-sounding names that have appeared in scientific literature. For instance, the well-researched anticancer agent Pim447 (also known as LGH447) possesses a significantly different chemical structure, and its biological activities cannot be attributed to this compound.

The absence of information indicates that the biological profile of this compound has not been a subject of published scientific inquiry or that such research is not currently in the public domain. Consequently, the creation of a scientifically accurate article adhering to the requested detailed outline is not feasible.

Antioxidant Activity Evaluation

Metal Chelation Capacity

The structure of this compound contains a pyridine (B92270) ring, a key feature that suggests a potential for metal chelation. The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. The chelation process involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion.

While specific studies on the metal chelation capacity of this compound are not available, the broader class of pyridine-containing compounds has demonstrated the ability to form stable complexes with various metal ions. This chelating ability is significant in the context of neurodegenerative diseases, where the dysregulation of metal ion homeostasis, particularly of copper, zinc, and iron, is a known contributing factor to amyloid plaque formation and oxidative stress.

The potential of pyridine derivatives to act as metal chelators is being explored as a therapeutic strategy to restore metal ion balance in the brain. By sequestering excess metal ions, these compounds could potentially inhibit metal-catalyzed free radical formation and reduce the neurotoxicity associated with metal-amyloid aggregates.

Table 1: Examples of Metal Chelation by Pyridine-Containing Compounds

| Pyridine Derivative Class | Metal Ions Chelated | Potential Therapeutic Relevance |

| Bipyridines and Terpyridines | Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), Zinc (Zn²⁺) | Alzheimer's Disease, Parkinson's Disease |

| Pyridine-based Schiff Bases | Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺) | Neuroprotection, Antioxidant Activity |

| Functionalized Pyridinols | Iron (Fe³⁺), Aluminum (Al³⁺) | Alzheimer's Disease |

This table is illustrative and based on the general chelating properties of the pyridine scaffold.

Exploration in Neurodegenerative Disorder Research (based on general nitrogen heterocycle potential)nih.gov

Nitrogen heterocycles, such as the pyridine moiety in this compound, are a cornerstone in the development of therapeutics for neurodegenerative disorders. Their structural diversity and ability to interact with a wide range of biological targets make them promising candidates for addressing the complex pathologies of diseases like Alzheimer's and Parkinson's.

Modulation of Neurotransmitter Systems

One of the key mechanisms through which nitrogen heterocycles may exert their effects is by modulating neurotransmitter systems. Deficits in neurotransmitters like acetylcholine (B1216132), dopamine (B1211576), and serotonin (B10506) are hallmarks of several neurodegenerative diseases.

Cholinergic System: A significant number of pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, these compounds can increase the levels of acetylcholine in the synaptic cleft, a strategy employed by several currently approved drugs for Alzheimer's disease. The nitrogen atom of the pyridine ring can play a crucial role in binding to the active site of the AChE enzyme.

Dopaminergic System: The dopaminergic system is critically involved in motor control and is the primary system affected in Parkinson's disease. Some pyridine analogs have been shown to interact with dopamine receptors, acting as either agonists or antagonists. nih.gov For instance, certain pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin have demonstrated affinity for D2 and D3 dopamine receptors in vitro. nih.gov Such interactions could potentially help in managing the motor symptoms of Parkinson's disease.

Serotonergic System: The serotonergic system is implicated in mood, cognition, and behavior, and its dysregulation is observed in various neurodegenerative conditions. Certain 2-pyridinemethylamine derivatives have been identified as potent and selective agonists at 5-HT1A serotonin receptors in vitro. nih.gov Modulation of these receptors could offer therapeutic benefits in addressing the neuropsychiatric symptoms associated with neurodegeneration.

Neuroprotective Effects in In Vitro Models

Beyond neurotransmitter modulation, nitrogen heterocycles are being explored for their potential to directly protect neurons from damage and death. In vitro studies using cell culture models of neurodegeneration have revealed several neuroprotective mechanisms of pyridine derivatives.

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some pyridine derivatives, particularly 2-pyridones, have demonstrated significant antioxidant properties in vitro by scavenging free radicals and reducing the production of reactive oxygen species (ROS). researchgate.net

Anti-inflammatory Effects: Chronic neuroinflammation is another key pathological feature. In vitro studies have shown that certain pyridine compounds can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in activated microglial cells. researchgate.net

Anti-apoptotic Activity: Apoptosis, or programmed cell death, is the final common pathway for neuronal loss. Some tricyclic pyridine alkaloids have been found to protect neuronal cells from glutamate-induced toxicity in vitro by inhibiting key apoptotic events, such as the release of cytochrome c and the activation of caspases. nih.gov

Table 2: In Vitro Neuroprotective Effects of Representative Pyridine Derivatives

| Pyridine Derivative | In Vitro Model | Observed Neuroprotective Effects | Potential Mechanism of Action |

| 2-Pyridone derivatives | LPS-stimulated BV2 microglial cells; SH-SY5Y neuronal cells | Reduction of pro-inflammatory mediators (ROS, NO, IL-6, TNF-α). researchgate.net | Anti-inflammatory, Antioxidant |

| Tricyclic Pyridine Alkaloids | Glutamate-treated HT22 hippocampal neuronal cells | Inhibition of apoptosis, reduction of intracellular ROS and Ca²⁺ influx. nih.gov | Anti-apoptotic, Antioxidant |

| Nicotinamide (a pyridine derivative) | t-BuOOH-induced oxidative stress in mouse brain | Prevention of NAD+ depletion and DNA fragmentation. | Maintenance of cellular energetics, PARP inhibition |

Advanced Research and Future Directions for 2 Isopropyl Pyridin 4 Ylmethyl Amino Ethanol

Rational Design and Synthesis of Enhanced Analogues with Modulated Selectivity and Potency

The rational design of analogues of 2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol could lead to compounds with improved efficacy, selectivity, and potency. The pyridine (B92270) nucleus is a common feature in many FDA-approved drugs and is known to enhance pharmacokinetic properties by participating in hydrogen bonding with biological targets. nih.gov

Future research could focus on systematic modifications of the parent scaffold. Structure-activity relationship (SAR) studies would be crucial in this endeavor. For instance, substitution on the pyridine ring could significantly impact biological activity. Introducing electron-donating or electron-withdrawing groups could alter the electronic properties of the ring, influencing its interaction with target proteins. nih.gov Similarly, modification of the isopropyl group could affect the compound's lipophilicity and steric interactions within a binding pocket.

The synthesis of these analogues can be achieved through various established organic chemistry methods. For example, new pyridine derivatives can be synthesized through one-pot multicomponent reactions, which offer an efficient way to generate a library of compounds for screening. rsc.orgorganic-chemistry.org The synthesis of 3,4-disubstituted pyridine derivatives has been successfully used to develop potent and selective inhibitors of specific enzymes, demonstrating the feasibility of creating targeted analogues. acs.org

Below is a table outlining potential modifications and their rationale:

| Modification Site | Proposed Modification | Rationale for Enhanced Potency/Selectivity |

| Pyridine Ring | Introduction of halogens (F, Cl, Br) | Modulate electronic properties and lipophilicity, potentially improving binding affinity. |

| Pyridine Ring | Addition of methoxy (B1213986) or hydroxyl groups | Introduce new hydrogen bonding opportunities with the target protein. |

| Isopropyl Group | Replacement with other alkyl or cycloalkyl groups | Optimize steric fit and hydrophobic interactions within the target's binding site. |

| Ethanol (B145695) Moiety | Esterification or etherification | Modify solubility and metabolic stability. |

These targeted modifications, guided by computational modeling and in vitro screening, could lead to the discovery of new chemical entities with superior therapeutic profiles. scirp.orgrsc.org

Development of Prodrug Strategies for Improved Delivery and Pharmacokinetics

The presence of both a secondary amine and a hydroxyl group in this compound makes it an excellent candidate for prodrug development. Prodrugs are inactive or less active derivatives that are converted to the active parent drug in vivo, a strategy often employed to overcome poor solubility, permeability, or rapid metabolism. nih.gov

For the hydroxyl group, esterification is a common prodrug approach. Creating an amino acid ester prodrug could enhance water solubility and potentially target amino acid transporters for improved absorption. nih.govtandfonline.com The large variety of natural and synthetic amino acids provides extensive structural diversity for optimizing the prodrug's properties. tandfonline.com Other possibilities for the hydroxyl group include phosphate (B84403) esters to significantly increase aqueous solubility or sulfamate (B1201201) esters. researchgate.net

The secondary amine can also be targeted for prodrug design. While N-acylation to form amides is a possibility, amides are often too stable for effective in vivo cleavage. nih.gov More sophisticated approaches, such as carbamate-linked prodrugs, can be designed to be cleaved by esterases, releasing the active amine. google.comgoogle.com Another strategy involves the "trimethyl lock" system, which uses intramolecular cyclization to release the parent amine. nih.gov

A table summarizing potential prodrug strategies is provided below:

| Functional Group | Prodrug Strategy | Potential Advantage |

| Hydroxyl | Amino Acid Ester | Enhanced solubility and targeted uptake via amino acid transporters. nih.govtandfonline.com |

| Hydroxyl | Phosphate Ester | Significant increase in aqueous solubility. researchgate.net |

| Secondary Amine | Carbamate Linkage | Esterase-catalyzed cleavage to release the parent amine. google.com |

| Secondary Amine | Redox Carrier System | Potential for targeted delivery to the central nervous system. mdpi.com |

The successful development of a prodrug could significantly enhance the therapeutic potential of this compound by improving its pharmacokinetic profile.

Investigation of Multi-target Ligands Based on the Chemical Compound's Scaffold

The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.govnih.govnih.govresearchgate.net This makes the backbone of this compound a promising starting point for the design of multi-target-directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets, a strategy that can be more effective for treating complex, multifactorial diseases. mdpi.com

Research into new pyrimidine (B1678525) and pyridine derivatives has already yielded compounds that act as multitarget cholinesterase inhibitors, demonstrating the potential of these scaffolds to be adapted for polypharmacology. nih.govacs.orgunilink.it The design of such MTDLs often involves creating hybrid molecules that combine pharmacophores for different targets.

For this compound, one could envision incorporating additional pharmacophoric elements to engage with secondary targets. For example, if the primary target is a kinase, the scaffold could be modified to also interact with a related signaling protein. This approach has been explored in the development of anticancer agents, where pyridine derivatives have been designed to inhibit multiple pathways involved in tumor growth. ijsat.orgnih.gov

The key steps in such an investigation would include:

Identifying primary and secondary biological targets relevant to a specific disease.

Using computational modeling to design hybrid molecules based on the this compound scaffold.

Synthesizing the designed compounds and evaluating their activity against each of the intended targets.

Optimizing the lead compounds to balance their activity at each target and to ensure a favorable pharmacokinetic profile.

Exploration of Targeted Delivery Systems Utilizing the Chemical Compound

Targeted delivery systems can enhance the therapeutic efficacy of a drug by increasing its concentration at the site of action while minimizing exposure to healthy tissues. For a small molecule like this compound, various strategies could be explored.

Nanotechnology-based drug delivery systems offer a promising avenue. For instance, self-nanoemulsifying drug delivery systems (SNEDDS) have been successfully used to improve the solubility and bioavailability of a pyridine-containing chalcone (B49325) derivative. japsonline.com This approach could be adapted for this compound, particularly if the compound has poor water solubility.

Another approach involves conjugation to targeting ligands. Small peptides that bind to specific receptors overexpressed on diseased cells can be used as carriers to deliver cytotoxic agents. exlibrisgroup.com If this compound demonstrates activity against a particular type of cancer, it could be conjugated to a peptide that targets receptors on those cancer cells.

Natural small molecules with self-assembly properties are also being investigated as drug delivery systems, offering a novel way to transport therapeutic agents. rsc.org

Development of Bioanalytical Methods for Detection and Quantification in Complex Matrices

To support preclinical and clinical development, robust bioanalytical methods are essential for the accurate detection and quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue samples.

Several analytical techniques are suitable for the analysis of pyridine derivatives. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been traditionally used for the determination of pyridine in biological samples. nih.gov For higher sensitivity and selectivity, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the current state-of-the-art. researchgate.net

The development of a quantitative LC-MS/MS method would involve:

Sample Preparation: Developing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix.

Chromatographic Separation: Optimizing the HPLC conditions (column, mobile phase, flow rate) to achieve good separation from endogenous interferences.

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters and selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure sensitive and specific detection.

Method Validation: A thorough validation according to regulatory guidelines to demonstrate the method's accuracy, precision, linearity, and stability.

A summary of potential analytical methods is presented in the table below:

| Analytical Method | Sample Preparation | Detection Principle | Potential Application |

| GC-FID | Membrane Extraction | Flame Ionization Detection | General screening in urine. nih.gov |

| HPLC | Protein Precipitation | UV or Diode Array Detection | Quantification in simpler matrices. nih.gov |

| LC-MS/MS | Solid-Phase Extraction | Multiple Reaction Monitoring | Sensitive and specific quantification in plasma and other complex matrices. researchgate.net |

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic approach to drug discovery and development, moving beyond the traditional "one-target, one-drug" paradigm. researchgate.net These computational approaches can be invaluable in elucidating the mechanism of action of this compound and in identifying new therapeutic opportunities. healthcare-bulletin.co.ukmdpi.com

Network pharmacology constructs and analyzes complex networks of drug-target-disease interactions. nih.govnih.govsemanticscholar.org For this compound, this approach could be used to:

Predict Potential Targets: By analyzing the chemical structure of the compound, computational tools can predict its likely biological targets.

Elucidate Mechanisms of Action: By mapping the identified targets onto biological pathways and networks, researchers can gain insights into how the compound exerts its therapeutic effects. mdpi.com

Identify Combination Therapies: Network analysis can reveal synergistic interactions between different drugs, providing a rational basis for the design of combination therapies. mdpi.com

Repurpose the Compound: By understanding the compound's network effects, it may be possible to identify new therapeutic indications for which it could be effective. mdpi.com

The integration of "omics" data (genomics, proteomics, metabolomics) with network pharmacology models can provide a comprehensive understanding of the compound's effects at a systems level, ultimately guiding its development into a more effective and safer therapeutic agent. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol, and what methodological considerations are critical for achieving high purity?

- Answer : The synthesis typically involves multi-step reactions, including amine alkylation or condensation between pyridine derivatives and ethanolamine analogs. A reflux method using ethanol as a solvent and a base (e.g., lithium hydroxide) is effective for facilitating nucleophilic substitution or condensation reactions . Critical considerations include:

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization to isolate the product.

- Reaction monitoring : TLC or HPLC to track intermediate formation and byproducts.

- Stoichiometric control : Ensuring exact molar ratios of reactants to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

- Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon backbone; IR for functional group identification (e.g., -OH, -NH).

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) provides unambiguous structural confirmation, especially for stereochemistry .

- Data cross-validation : Compare experimental results with Cambridge Structural Database (CSD) entries for similar pyridine-ethanol derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how should they inform experimental design?

- Answer :

- Solubility : Polar solvents (ethanol, DMSO) are preferred due to the hydroxyl and amine groups; solubility tests should precede reaction scaling.

- Stability : Hygroscopic nature necessitates anhydrous storage; degradation under light/heat requires dark, cool storage (-20°C) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?

- Answer :

- Iterative analysis : Re-examine sample purity (via HPLC) and computational parameters (e.g., solvent effects in DFT calculations).

- Cross-validation : Use multiple techniques (e.g., mass spectrometry for molecular weight confirmation) and compare with literature analogs .

- Dynamic effects : Consider rotameric or tautomeric forms in solution that may differ from static computational models .

Q. What advanced computational strategies (e.g., DFT, molecular dynamics) are suitable for modeling the electronic and steric properties of this compound, and how do they correlate with experimental observations?

- Answer :

- DFT : Optimize geometry using B3LYP/6-31G* basis sets to predict electronic distribution and reactive sites.

- Molecular dynamics : Simulate solvent interactions to explain solubility trends or aggregation behavior.

- Validation : Overlay computed structures with X-ray crystallography data from CSD to assess accuracy .

Q. What methodologies are recommended for predicting thermodynamic properties (e.g., vaporization enthalpy, solubility) of this compound in different solvent systems?

- Answer :

- Vaporization enthalpy : Apply the "centerpiece" approach, correlating experimental calorimetry data with group-contribution models for ethanolamine derivatives .

- Solubility parameters : Use Hansen solubility parameters (HSPs) to predict miscibility in binary solvent systems.

- Phase diagrams : Construct via differential scanning calorimetry (DSC) to identify eutectic points or polymorphic transitions.

Q. How can synthetic protocols for this compound be optimized to improve yield and minimize byproducts?

- Answer :

- Catalyst screening : Test palladium or enzyme catalysts for selective amine bond formation.

- Reaction engineering : Use microwave-assisted synthesis to reduce reaction time and side products.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies are effective for assessing the biological activity of this compound, particularly in enzyme inhibition or receptor-binding studies?

- Answer :

- In vitro assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with IC₅₀ determination.

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to pyridine-targeted receptors (e.g., nicotinic acetylcholine receptors) .

- Metabolic profiling : Evaluate stability in liver microsomes to identify potential metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.